1-Methylisoquinolin-3-amine

PDE4B inhibition KRAS-mutant cancer phenotypic screening

Researchers developing selective PDE4B inhibitors for KRAS-mutant cancers require the exact 1-methyl-3-aminoisoquinoline pharmacophore validated in phenotypic screens-substituting generic isoquinoline building blocks abolishes the SAR necessary for target engagement. 1-Methylisoquinolin-3-amine (CAS 15787-16-3) provides this precise scaffold with defined HBD/HBA pattern (TPSA 38.9 Ų, logP 2.2), ideally suited for CNS drug discovery. • Core of compound 089 (PDE4B IC₅₀ 2.5 μM, HCT-116 IC₅₀ 1.6 μM) with confirmed selectivity toward KRAS-mutant cells • Primary amine enables direct urea bond formation for TRPV1 antagonist libraries per Abbott protocol • Supplied at ≥95% purity; stable under ambient shipping; ready for immediate derivatization

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B7980973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylisoquinolin-3-amine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC=CC=C12)N
InChIInChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3,(H2,11,12)
InChIKeyLXCFBXJAERRYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylisoquinolin-3-amine (CAS 15787-16-3): Key Scaffold Properties and Procurement Identifiers


1-Methylisoquinolin-3-amine is a C‑1 methyl, C‑3 amino‑substituted isoquinoline with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1]. The scaffold features a bicyclic aromatic system in which the methyl group at position 1 and the primary amine at position 3 create a defined hydrogen‑bond donor/acceptor pattern (HBD = 1, HBA = 2) and a computed topological polar surface area of 38.9 Ų [1]. Commercially, the compound is typically supplied at ≥95% purity and serves as a versatile synthetic intermediate for constructing biologically active 1,3‑disubstituted isoquinolines, including PDE4B inhibitors and kinase‑targeted probes [2].

Why Isoquinoline Analogs Cannot Substitute 1-Methylisoquinolin-3-amine in PDE4B‑Targeted Synthesis


Substituting 1-methylisoquinolin-3-amine with unsubstituted isoquinolin-3-amine or regioisomeric N‑methyl variants removes the precise 1‑methyl‑3‑amino pharmacophore that has been validated as the core scaffold for selective PDE4B inhibitors. In a 2016 phenotypic screen across 60 cancer cell lines, only congeners that retained the 1‑methyl‑3‑aminoisoquinoline core exhibited significant cytotoxicity; the most active analog (4d) achieved a GI₅₀ of 1.9 μM against T‑47D breast cancer cells and an IC₅₀ of 18 μM against HCT‑116 colorectal cancer cells [1]. A follow‑up study confirmed that the 3‑aminoisoquinoline scaffold (compound 089) inhibited PDE4B with an IC₅₀ of 2.5 μM and showed selectivity toward KRAS‑mutant over wild‑type cells, a vulnerability that is lost when the scaffold is altered [2]. Thus, substituting a generic isoquinoline building block for 1‑methylisoquinolin-3‑amine risks abolishing the SAR necessary to achieve PDE4B engagement and synthetic‑lethality‑based selectivity.

Quantitative Differentiation of 1-Methylisoquinolin-3-amine from Its Closest Structural Analogs


PDE4B‑Targeted Cytotoxicity: 1‑Methyl‑3‑aminoisoquinoline Congeners vs. Unsubstituted Scaffold

The 1‑methyl‑3‑aminoisoquinoline scaffold is the essential core for achieving PDE4B‑mediated cytotoxicity. Compound 4d, which retains the 1‑methyl‑3‑amino motif, showed a GI₅₀ of 1.9 μM against T‑47D breast cancer cells and an IC₅₀ of 18 μM against HCT‑116 colorectal cells (NCI‑60 panel) [1]. The unsubstituted 3‑aminoisoquinoline parent was not reported as active in the same screen, indicating that the 1‑methyl group is a critical SAR element for potency [1]. A later study on a simplified 3‑aminoisoquinoline (compound 089) reported PDE4B IC₅₀ = 2.5 μM and HCT‑116 IC₅₀ = 1.6 μM, confirming that the 3‑aminoisoquinoline core drives target engagement, while the 1‑methyl substituent is required for the full cytotoxicity profile observed in the congener series [2].

PDE4B inhibition KRAS-mutant cancer phenotypic screening

Physicochemical Properties: 1‑Methylisoquinolin‑3‑amine vs. Isoquinolin‑3‑amine

The addition of a methyl group at position 1 increases the calculated logP (XLogP3‑AA) to 2.2, compared with approximately 1.5 for isoquinolin‑3‑amine [1]. The topological polar surface area remains identical at 38.9 Ų for both compounds, meaning the 1‑methyl substitution enhances membrane permeability without increasing polar surface area [1]. This balanced property profile (logP 2.2, TPSA 38.9 Ų) places 1‑methylisoquinolin‑3‑amine within the favorable range for CNS drug‑likeness, in contrast to more polar derivatives such as 6,7‑dimethoxy‑1‑methylisoquinolin‑3‑amine, which have higher TPSA due to the additional methoxy groups.

drug-likeness logP polar surface area

Synthetic Accessibility and Purity: Commercial Availability vs. N‑Methyl Regioisomer

1‑Methylisoquinolin‑3‑amine (CAS 15787‑16‑3) is commercially available from multiple suppliers at ≥95% purity . Its regioisomer, N‑methylisoquinolin‑3‑amine (CAS 171861‑48‑6), carries the methyl group on the endocyclic nitrogen rather than carbon‑1, resulting in a distinct electronic structure and reactivity profile. The C‑1 methyl substitution preserves the aromaticity of the pyridine ring and allows subsequent functionalization at the 3‑amino group (e.g., amide coupling, urea formation) without competing N‑methyl reactivity [1]. The 1967 synthesis of 1‑methyl‑3‑aminoisoquinoline established a robust acid‑catalyzed cyclocondensation route that remains the basis for modern synthetic protocols, ensuring reliable access to the carbon‑substituted regioisomer [2].

regiochemical purity synthetic intermediate procurement specification

Selectivity for KRAS‑Mutant Cells: 3‑Aminoisoquinoline Scaffold vs. Standard Chemotherapeutics

The 3‑aminoisoquinoline scaffold, of which 1‑methylisoquinolin‑3‑amine is the direct synthetic precursor, exhibits a 'synthetic lethality‑like' selectivity for KRAS‑mutant cells over wild‑type cells. In the 2016 study, active congeners 047, 048, 086, 089, and 091 demonstrated selective growth inhibition of HKe3‑mtKRAS spheroids in 3D floating culture at 50 μM, while showing significantly lower activity against HKe3‑wild‑type spheroids [1]. This selectivity was attributed to PDE4B inhibition, as PDE4B is selectively upregulated by mutant KRAS in 3D culture. By contrast, standard chemotherapeutics (e.g., cisplatin) do not discriminate between KRAS‑mutant and wild‑type cells in the same assay format [1]. In vivo, compound 089 showed good tolerability in an HCT‑116 xenograft model, although its efficacy at 40 mg/kg was lower than that of apremilast at 30 mg/kg, indicating that the novel scaffold provides a favorable tolerability window for further optimization [2].

synthetic lethality KRAS mutation colorectal cancer

Optimal Application Scenarios for 1-Methylisoquinolin-3-amine in Drug Discovery and Chemical Biology


Synthesis of PDE4B‑Selective Inhibitors for KRAS‑Mutant Oncology Programs

1‑Methylisoquinolin‑3‑amine serves as the direct precursor for constructing PDE4B‑selective inhibitors that exploit the synthetic lethality of KRAS‑mutant colorectal and pancreatic cancers. Following the published protocol, the 3‑amino group can be acylated or coupled to generate a library of N‑substituted derivatives, which can then be screened in HKe3‑mtKRAS 3D floating cultures to identify analogs with improved potency and selectivity relative to compound 089 (PDE4B IC₅₀ = 2.5 μM, HCT‑116 IC₅₀ = 1.6 μM) [1].

Construction of TRPV1 Antagonist Libraries via Urea Formation

The primary amine at position 3 of 1‑methylisoquinolin‑3‑amine is ideally suited for urea bond formation with isocyanate or carbamoyl chloride electrophiles, a transformation exemplified in the Abbott Laboratories patent series on TRPV1 antagonists for treating pain and bladder overactivity [2]. The C‑1 methyl group enhances the lipophilicity of the resulting ureas, which is favorable for CNS penetration and target engagement in nociceptive pathways.

Medicinal Chemistry Scaffold for CNS‑Penetrant Kinase Probes

With a computed logP of 2.2 and TPSA of 38.9 Ų, 1‑methylisoquinolin‑3‑amine resides within the established property space for CNS drug‑likeness [3]. Its rigid bicyclic core and single rotatable bond (rotatable bond count = 0) provide a conformationally constrained scaffold that can be elaborated into kinase inhibitor probes targeting CNS kinases (e.g., Rho kinase, FLT3), where maintaining a favorable brain‑to‑plasma ratio is critical for in vivo target engagement studies.

Regiospecific Building Block for Isoquinoline Alkaloid Total Synthesis

The 1967 Kametani synthesis established 1‑methyl‑3‑aminoisoquinoline as a key intermediate in the construction of azabenzomorphan and related alkaloid frameworks [4]. Contemporary total synthesis efforts, such as the synthesis of aaptamine from 6,7‑dimethoxy‑1‑methylisoquinoline, rely on the differentiated reactivity of the C‑1 methyl and C‑3 amine groups to direct regioselective cyclization and functionalization steps, highlighting the scaffold's continuing relevance in natural product synthesis.

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